molecular formula C4H4N2O B8430442 4-Methyl-3H-pyrazol-3-one

4-Methyl-3H-pyrazol-3-one

Cat. No.: B8430442
M. Wt: 96.09 g/mol
InChI Key: WNRVXVWPXKDOEB-UHFFFAOYSA-N
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Description

4-Methyl-3H-pyrazol-3-one, registered under CAS Number 108-26-9, is a pyrazolone-based compound with the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol . This chemical serves as a versatile synthon and core structural motif in medicinal chemistry. Recent scientific literature highlights the significant research value of the 3-methylpyrazol-5(4H)-one scaffold for generating novel antimicrobial agents . Studies have successfully synthesized diverse libraries of pyrazolone derivatives that demonstrate potent in vitro activity against challenging bacterial strains, including Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as the fungus Aspergillus niger . These findings underscore the potential of this compound as a key starting material for developing new anti-infective therapeutics. Furthermore, related brominated derivatives, such as 4,4-Dibromo-2,4-dihydro-5-methyl-3H-pyrazol-3-one, are utilized in the synthesis of antiamoebic thiosemicarbazides and antifungal triazine molecules, indicating the reactivity and broad utility of this chemical class in heterocyclic chemistry . For safe handling, note that this compound should be stored in a dark place under an inert atmosphere at room temperature . Warning: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the relevant safety datasheet for proper handling procedures.

Properties

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

IUPAC Name

4-methylpyrazol-3-one

InChI

InChI=1S/C4H4N2O/c1-3-2-5-6-4(3)7/h2H,1H3

InChI Key

WNRVXVWPXKDOEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC1=O

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization of Ethyl Acetoacetate

The most widely reported method involves the reaction of ethyl acetoacetate with hydrazine hydrate under basic conditions. This one-pot synthesis proceeds via hydrazone formation followed by cyclization to yield 5-methyl-3H-pyrazol-3-one. While this approach typically places the methyl group at position 5, modifying the β-keto ester’s structure can shift substituents. For example, substituting ethyl acetoacetate with ethyl 4-ketopentanoate introduces a methyl group at position 4. A 2016 study achieved a 78% yield using potassium carbonate in ethanol at 80°C for 12 hours.

Regioselective Modifications

Regioselectivity challenges in cyclocondensation were addressed in a 2021 study by employing sodium acetate as a mild base. This method facilitated the synthesis of 4-arylidene-4-methyl derivatives via aldol condensation with aromatic aldehydes, achieving yields of 58–80%. The reaction’s selectivity depended on the electronic effects of substituents, with electron-withdrawing groups favoring 4-methyl formation.

Bromination-Cyclization Sequential Synthesis

Bromination of β-Keto Esters

A two-step protocol involves brominating ethyl acetoacetate followed by cyclization with hydrazine. In a representative procedure, ethyl acetoacetate was treated with hydrobromic acid (48%) and hydrogen peroxide in toluene, yielding bromoethyl acetoacetate in 85% efficiency. Subsequent condensation with hydrazine hydrate in ethanol at reflux produced 5-methyl-3H-pyrazol-3-one, though adapting this for 4-methyl requires alternative bromination sites.

Solvent and Catalyst Optimization

Replacing toluene with acetonitrile improved bromine incorporation by 15%, while phase-transfer catalysts like tetrabutylammonium bromide reduced reaction times from 24 to 8 hours. However, scalability remains limited due to byproduct formation during cyclization.

Oxidation of Pyrazoline Intermediates

Acrolein-Hydrazine Condensation

A patented method reacts hydrazine hydrate with acrolein in aqueous-organic media (e.g., toluene/water) to form 2-pyrazoline, which is oxidized to pyrazole using chlorine or hypochlorites. Introducing methyl-substituted acrolein derivatives, such as 3-methylacrolein, directs methyl groups to position 4 during cyclization. Pilot-scale trials achieved 70% yields at 20–60°C, though purification required distillation under reduced pressure.

Oxidant Screening

Comparative studies revealed sodium hypochlorite as superior to hydrogen peroxide, minimizing overoxidation byproducts. Catalytic amounts of ruthenium(III) chloride further enhanced selectivity, boosting yields to 82%.

Protective Group Strategies for Functionalized Derivatives

N1-Acetylation for Glycosylation

In synthesizing remogliflozin intermediates, N1-acetylation of 4-(substituted benzyl)-5-methyl-3H-pyrazol-3-one enabled efficient O-glycosylation with glucopyranosyl bromides. The acetyl group acted as a transient protective moiety, preventing undesirable side reactions during glycosyl donor coupling. Deacetylation under mild conditions (KHCO3/MeOH) restored the free NH group without degrading the glycosyl moiety.

Pivaloyl Group Stability

Replacing acetyl with pivaloyl groups enhanced stability during basic workup, as demonstrated in a 2016 study where O-glycosylation yields increased from 45% to 92% . This approach is adaptable to 4-methyl derivatives by modifying the benzyl substituent.

Chemical Reactions Analysis

Hydrolysis Reactions

4-Methyl-3H-pyrazol-3-one undergoes hydrolysis under acidic or basic conditions, leading to ring-opening products:

  • Acidic hydrolysis : Produces β-keto acids via cleavage of the pyrazolone ring.

  • Basic hydrolysis : Yields amines or substituted hydrazines through nucleophilic attack at the carbonyl group.

Mechanistic Pathway :

  • Protonation (acidic) or deprotonation (basic) of the carbonyl oxygen.

  • Nucleophilic water attack at the electrophilic carbonyl carbon.

  • Ring-opening and subsequent tautomerization or decarboxylation .

Condensation Reactions

This compound reacts with aromatic aldehydes in Knoevenagel-type condensations to form α,β-unsaturated derivatives .

Key Example:

Reaction with Benzaldehyde

Conditions Product Yield References
Ethanol, piperidine, 0°C, 24h4-Benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one77–82%

Mechanistic Insights :

  • Aldehyde carbonyl activates the α-hydrogen for deprotonation.

  • Nucleophilic attack by the pyrazolone’s methylene group forms a conjugated enone system .

Structural Confirmation :

  • 1H-NMR : Olefinic proton signal at δ7.25 ppm .

  • 13C-NMR : Absence of methylene carbon signal (δ28.5 ppm) confirms condensation .

Cyclocondensation with Hydrazines

This compound participates in regioselective cyclocondensation with hydrazines to synthesize polysubstituted pyrazoles .

Example Reaction:

Synthesis of 1,3,5-Trisubstituted Pyrazoles

Conditions Product Regioselectivity References
t-BuOK, DMF, 80°C, 12h3,5-Dimethyl-1-phenylpyrazole>90%

Mechanism :

  • Hydrazine attacks the pyrazolone’s carbonyl carbon.

  • Cyclization via intramolecular nucleophilic substitution.

  • Aromatization through dehydration .

Multicomponent Reactions (MCRs)

The compound serves as a precursor in MCRs for synthesizing fused heterocycles:

Oxidative Coupling

Under aerobic conditions, this compound undergoes oxidation to form dimeric or polymeric structures:

Example :

Conditions Product Oxidant References
O2, DMSO, 60°C, 6h4,4′-(Arylmethylene)-bis-pyrazolone derivativesAir

Mechanism :

  • Radical-mediated coupling of two pyrazolone units.

  • Stabilization through conjugation with aromatic substituents .

Interaction with Electrophiles

The methylene group adjacent to the carbonyl is highly nucleophilic, enabling reactions with electrophiles:

Nitration:

Conditions Product Position References
HNO3, H2SO4, 0°C, 2h5-Methyl-4-nitro-3H-pyrazol-3-oneC4

Regioselectivity : Directed by the electron-withdrawing carbonyl group .

Mechanistic and Stability Considerations

  • Tautomerism : The keto-enol tautomerism of the pyrazolone ring influences reactivity, with the enol form favoring electrophilic substitutions .

  • Steric Effects : Substituents on the phenyl group modulate reaction rates and regioselectivity in condensations .

  • Oxidative Stability : Autoxidation is observed in air, necessitating inert atmospheres for reactions requiring reduced intermediates .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
4-Methyl-3H-pyrazol-3-one has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazolone derivatives possess significant antibacterial and antifungal properties. For instance, modifications in the structure of this compound can enhance its efficacy against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use as an anti-inflammatory agent. In experimental models, it has demonstrated a reduction in joint swelling and pain comparable to traditional non-steroidal anti-inflammatory drugs .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazolone derivatives. For example, derivatives of this compound were screened against various cancer cell lines, revealing significant cytotoxic effects and the ability to induce apoptosis .

Chemical Research

Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it useful for developing new compounds with desired properties .

Material Science

Fluorescent Materials
The unique structural characteristics of this compound contribute to its application in creating fluorescent materials. Pyrazolone derivatives have been explored for their photophysical properties, which are beneficial in optoelectronic applications such as sensors and light-emitting devices .

Agricultural Applications

Agrochemicals
Due to their biological activity, pyrazolone derivatives are also being researched as potential agrochemicals. Their effectiveness against plant pathogens suggests that they could be developed into novel pesticides or fungicides .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusSignificant growth inhibition
AntifungalCandida albicansHigh antifungal efficacy
Anti-inflammatoryArthritis modelReduced swelling and pain
AnticancerBreast cancer cellsInduction of apoptosis

Table 2: Synthetic Applications

Reaction TypeDescriptionProductsReference
CondensationReaction with aldehydesPyrazolone derivatives
CyclizationFormation of heterocyclesComplex organic compounds

Case Studies

  • Antimicrobial Efficacy Study : A series of pyrazolone derivatives were synthesized and tested against various bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity against E. coli and Bacillus subtilis, demonstrating the importance of structure-activity relationships in drug design .
  • Anti-inflammatory Mechanism Investigation : In a controlled study involving arthritic models, administration of a pyrazolone derivative resulted in significant reductions in inflammation markers compared to untreated controls. Histological analyses confirmed decreased leukocyte infiltration in treated groups, supporting its potential as an anti-inflammatory agent .
  • Anticancer Screening : A derivative was evaluated against multiple cancer cell lines using MTT assays. The findings revealed IC50 values indicating potent anticancer activity, particularly against breast cancer cells, suggesting further exploration into its therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Electronic Effects

Phenyl-Substituted Derivatives
  • Example : (4Z)-4-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one ()
    • Key Features : Multiple phenyl groups and a methylphenyl substituent enhance molecular weight (MW: ~500 g/mol) and steric bulk.
    • Impact : Reduced solubility in polar solvents compared to 4-Methyl-3H-pyrazol-3-one (MW: 126.16 g/mol) due to hydrophobic interactions. Phenyl groups may stabilize π-π stacking in crystal lattices, as observed in similar compounds .
Methoxy-Substituted Analogues
  • Example: (4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () Key Features: A methoxy group at the benzylidene position introduces electron-donating effects. This may increase solubility in protic solvents .
Nitro and Imidazole Derivatives
  • Example: (4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one () Key Features: Nitro (electron-withdrawing) and imidazole (hydrogen-bonding) groups. Impact: Nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Imidazole improves binding to metalloenzymes, a property absent in this compound .
Coumarin-Tetrazole Hybrids
  • Example : Compounds 4i and 4j ()
    • Key Features : Coumarin (fluorescent moiety) and tetrazole (bioisostere for carboxylic acids).
    • Impact : These hybrids exhibit dual functionality: fluorescence for imaging and enhanced antimicrobial activity due to tetrazole’s metabolic stability. This compound lacks such tailored bioactivity .
Benzothiazole Derivatives
  • Example : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()
    • Key Features : Benzothiazole and propynyl groups.
    • Impact : Benzothiazole moieties are associated with antitumor activity. The propynyl group introduces alkyne reactivity, enabling click chemistry modifications—unexplored in this compound .

Physicochemical Properties

Crystal Packing and Solubility
  • Example : 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one ()
    • Key Features : Ethyl substituent increases lipophilicity (logP ≈ 1.5) compared to this compound (logP ≈ 0.9).
    • Impact : Ethyl derivatives exhibit tighter crystal packing via van der Waals interactions, leading to higher melting points (~200°C vs. ~180°C for this compound) .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify tautomeric forms (keto-enol equilibria) via chemical shifts. For example, enolic protons appear as broad singlets near δ 10–12 ppm, while keto carbonyls resonate at δ 160–170 ppm in ¹³C NMR .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm tautomeric states.
  • UV-Vis : Monitor π→π* transitions (250–300 nm) to assess conjugation patterns.
    Tautomeric ratios are solvent-dependent; DMSO-d₆ stabilizes enolic forms, while CDCl₃ favors keto forms. Dynamic NMR experiments (variable temperature) can quantify equilibrium constants .

How can single-crystal X-ray diffraction using SHELX refinements resolve structural ambiguities in this compound derivatives?

Advanced
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for resolving disorder or hydrogen-bonding networks. and 7 demonstrate successful refinements of pyrazolone derivatives with R factors < 0.05. Key steps include:

  • Data collection : High-resolution (< 1.0 Å) data minimizes errors in electron density maps.
  • Hydrogen placement : SHELX’s AFIX commands automate hydrogen positioning for N–H and O–H groups.
  • Disorder modeling : Use PART instructions to split occupancy for disordered substituents (e.g., methyl groups).
    Validation with PLATON or CCDC Mercury ensures geometric accuracy .

What methodologies are recommended for analyzing hydrogen-bonding networks in crystalline this compound, and how does graph set analysis enhance understanding?

Advanced
Graph set analysis ( ) categorizes hydrogen bonds into patterns (e.g., chains, rings) using descriptors like D(a,b)\mathbf{D}(a,b), where aa = donor/acceptor count and bb = atom sequence. For example:

  • N–H⋯O bonds in this compound often form D(2,2)\mathbf{D}(2,2) motifs, creating dimeric structures ( ).
  • O–H⋯N interactions may generate C(6)\mathbf{C}(6) chains in coumarin-pyrazole hybrids ( ).
    Software like Mercury (CCDC) visualizes these networks, while topological analysis (e.g., Hirshfeld surfaces) quantifies interaction contributions .

How should researchers address contradictory crystallographic data in polymorphic forms of this compound?

Advanced
Contradictions in polymorph data require:

  • Revisiting experimental conditions : Ensure crystallization solvents (e.g., ethanol vs. acetonitrile) and temperatures are consistent ( ).
  • Energy frameworks : Compare lattice energies (via PIXEL calculations) to identify thermodynamically stable forms.
  • DFT validation : Optimize molecular geometries using B3LYP/6-311+G(d,p) to verify bond lengths/angles against XRD data.
    Cross-validation with DSC/TGA can confirm phase transitions .

What are the critical parameters in designing tautomerically stable analogs of this compound for biological studies?

Q. Basic

  • Substituent effects : Electron-withdrawing groups (e.g., NO₂ at C-5) stabilize keto forms, enhancing metabolic stability ( ).
  • Steric hindrance : Bulky substituents (e.g., phenyl at N-1) reduce tautomeric interconversion rates.
  • pH control : Buffered solutions (pH 7.4) mimic physiological conditions, favoring bioactive tautomers .

What computational approaches complement experimental data in predicting the supramolecular assembly of this compound?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predicts ligand-protein interactions using tautomer-specific conformations.
  • MD simulations (GROMACS) : Assesses stability of hydrogen-bonded networks over 100-ns trajectories.
  • CSP (Crystal Structure Prediction) : Global lattice energy minimization (via GRACE) identifies probable packing motifs .

How do substituent effects influence the electronic structure and reactivity of this compound?

Q. Basic

  • Electron-donating groups (e.g., –OCH₃) : Increase nucleophilicity at C-4, facilitating electrophilic substitution ( ).
  • Electron-withdrawing groups (e.g., –Cl) : Enhance acidity of the N–H proton (pKa shifts by 1–2 units), altering tautomeric equilibria ( ).
    DFT calculations (NBO analysis) quantify charge distribution changes .

What strategies are effective in resolving disorder in crystallographic models of this compound derivatives?

Q. Advanced

  • Occupancy refinement : Split disordered atoms into multiple sites with SHELXL’s PART instruction.
  • Restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion.
  • Twinned data : Use TWIN/BASF commands for non-merohedral twinning cases ( ). Validation with ROTAX (CCDC) ensures model robustness .

What are the best practices for purity assessment and byproduct identification in synthesized this compound compounds?

Q. Basic

  • HPLC-DAD : Use C18 columns (MeCN/H₂O mobile phase) to resolve unreacted aldehydes or dimeric byproducts.
  • LC-MS : Identifies side products via m/z signals (e.g., [M+H]+ for Michael adducts).
  • Combined elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.